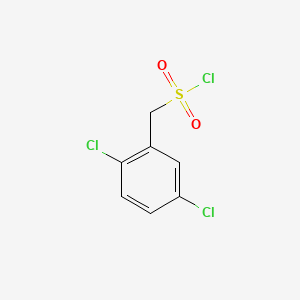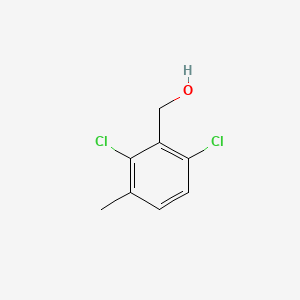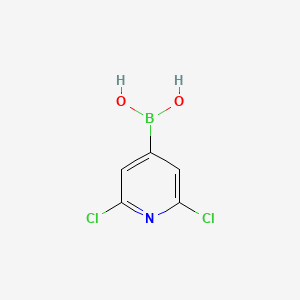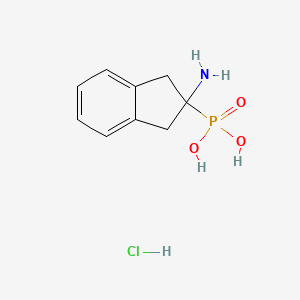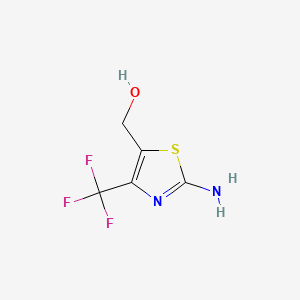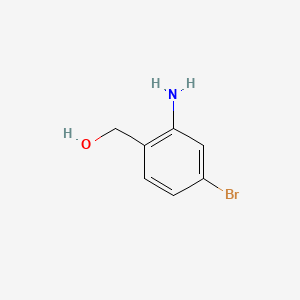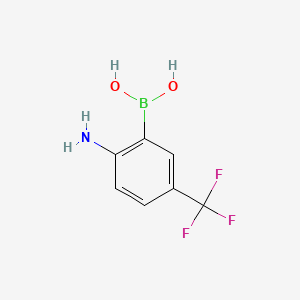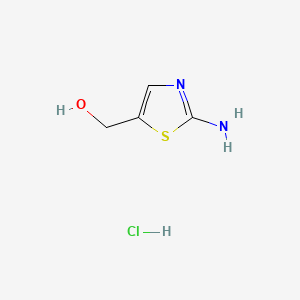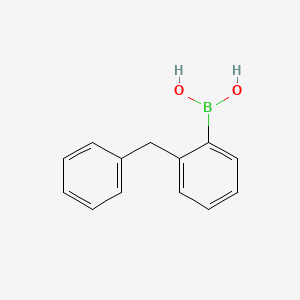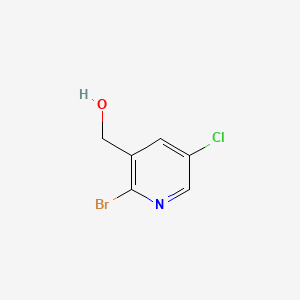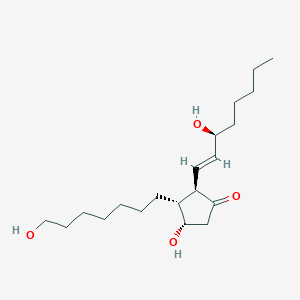
Prostaglandin D1 Alcohol
Descripción general
Descripción
Prostaglandin D1 Alcohol is a complex organic compound with the molecular formula C20H36O4 and a molecular weight of 340.5 g/mol . . This compound is part of the prostaglandin family, which are lipid compounds that have diverse hormone-like effects in animals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Prostaglandin D1 Alcohol involves multiple steps, typically starting from simpler organic moleculesCommon reagents used in the synthesis include organometallic reagents, oxidizing agents, and protecting groups to ensure selective reactions .
Industrial Production Methods
large-scale synthesis would require optimization of reaction conditions to maximize yield and purity, as well as the use of advanced purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Prostaglandin D1 Alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of prostaglandin derivatives with ketone or aldehyde functionalities .
Aplicaciones Científicas De Investigación
Prostaglandin D1 Alcohol has several scientific research applications:
Chemistry: Used as a reference compound in the study of prostaglandin synthesis and reactions.
Biology: Investigated for its role in cellular signaling and inflammation.
Medicine: Explored for potential therapeutic effects, particularly in the modulation of inflammatory responses.
Industry: Utilized in the development of pharmaceuticals and as a biochemical research tool.
Mecanismo De Acción
The mechanism of action of Prostaglandin D1 Alcohol involves its interaction with specific receptors on cell surfaces, leading to the activation of intracellular signaling pathways. These pathways can result in various biological effects, such as the modulation of inflammation, vasodilation, and platelet aggregation . The compound’s molecular targets include prostaglandin receptors and enzymes involved in the biosynthesis and metabolism of prostaglandins .
Comparación Con Compuestos Similares
Similar Compounds
Prostaglandin E1 (Alprostadil): Similar in structure but differs in the position and number of hydroxyl groups.
Prostaglandin F2alpha: Contains additional hydroxyl groups and has different biological activities.
Prostaglandin D2: Similar in structure but has different functional groups and biological effects.
Uniqueness
Prostaglandin D1 Alcohol is unique due to its specific hydroxylation pattern and its distinct biological activities. Its ability to modulate inflammation and other physiological processes makes it a valuable compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
(2R,3R,4S)-4-hydroxy-3-(7-hydroxyheptyl)-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O4/c1-2-3-7-10-16(22)12-13-18-17(19(23)15-20(18)24)11-8-5-4-6-9-14-21/h12-13,16-19,21-23H,2-11,14-15H2,1H3/b13-12+/t16-,17+,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFHBGFMOSYSBL-KENJKRGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CCCCCCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)CCCCCCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


